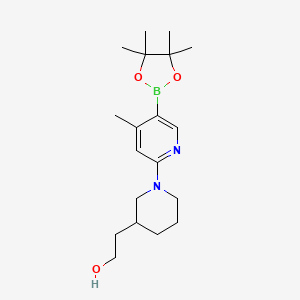

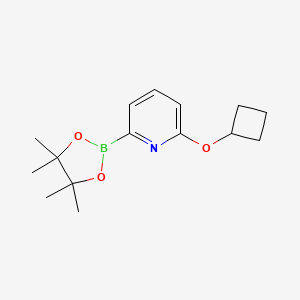

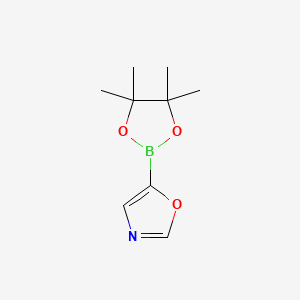

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a chemical compound with the molecular formula C9H14BNO3 . It is used as a reagent in the preparation of checkpoint kinase I (Chk1) inhibitors, which are used in the treatment of DNA damage and facilitating cell-cycle arrest .

Synthesis Analysis

The compound can be synthesized through two substitution reactions . The structure of the compound is corroborated by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as FTIR, 1H, and 13C NMR spectroscopy, and MS . The structure is also analyzed using density functional theory (DFT) calculations .Chemical Reactions Analysis

The compound is involved in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 276.7±13.0 °C and a predicted density of 1.08±0.1 g/cm3 . The compound is stored at a temperature of 2-8°C .科学的研究の応用

Organic Synthesis and Drug Development

Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. In drug synthesis, boronic acid compounds protect diols, participate in asymmetric amino acid synthesis, and facilitate Diels–Alder and Suzuki coupling reactions. Moreover, boric acid derivatives function as enzyme inhibitors and specific ligand drugs. Researchers explore their potential in treating tumors, microbial infections, and anticancer therapies .

Fluorescent Probes and Sensing Applications

Boronic acid compounds, such as our featured oxazole, can act as fluorescent probes. They enable the identification of hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These applications find relevance in biological and environmental sensing. The unique binding properties of boronic ester bonds allow for the construction of stimulus-responsive drug carriers, responding to changes in pH, glucose levels, and ATP within the body .

Drug Delivery Systems

Borate linkages, particularly boronic ester bonds, offer advantages for constructing drug carriers. These carriers can load anticancer drugs, insulin, and genes. The controlled release of drugs occurs through the formation and rupture of boronic ester bonds in different microenvironments. Examples include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica-based carriers .

Borylation Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is useful in borylation reactions. For instance:

- It undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Copolymer Synthesis

Researchers explore the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. Our compound contributes to the optical and electrochemical properties of these copolymers .

Intermediate for 1H-Indazole Derivatives

In related research, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a significant intermediate for 1H-indazole derivatives. Its structure has been corroborated through spectroscopic techniques, including FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry .

Safety and Hazards

将来の方向性

The compound is used in the preparation of checkpoint kinase I (Chk1) inhibitors, which are used in the treatment of DNA damage and facilitating cell-cycle arrest . This suggests that the compound could have potential applications in the development of new treatments for conditions related to DNA damage.

作用機序

Target of Action

Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to be used in borylation reactions .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the compound interacts with a target molecule, typically an alkyl or aryl compound, and introduces a boron group into the target molecule .

Biochemical Pathways

Similar compounds are known to be involved in borylation reactions , which can affect various biochemical pathways depending on the target molecule.

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRZPADYMLKNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699448 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole | |

CAS RN |

942070-84-0 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。